molecular formula C18H24N6O3 B2622694 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide CAS No. 2034407-95-7

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2622694
CAS No.: 2034407-95-7
M. Wt: 372.429
InChI Key: YIQHNJJBIPOURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide is a synthetic small molecule built on a 1,3,5-triazine core, a scaffold renowned for its versatility in medicinal chemistry and chemical biology research. This compound features a morpholine moiety and a dimethylamino group, which are common in pharmacologically active molecules, particularly those targeting kinase enzymes. The structural motif of a 1,3,5-triazine substituted with morpholine is a recognized pharmacophore in the development of potent inhibitors for targets such as the mechanistic target of rapamycin (mTOR) and phosphoinositide 3-kinase (PI3K) . These pathways are critical in oncological and neurological disorder research. Furthermore, the inclusion of a phenoxyacetamide group attached via a methylene linker suggests potential for this compound to be utilized in bioconjugation chemistry or as a building block for the development of more complex molecules, such as enzyme inhibitors or protein-binding agents . This makes it a valuable chemical tool for researchers investigating signal transduction pathways, developing new therapeutic candidates, or studying protein-ligand interactions. The compound is provided as a high-purity material to ensure consistency and reliability in experimental results. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-23(2)17-20-15(21-18(22-17)24-8-10-26-11-9-24)12-19-16(25)13-27-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQHNJJBIPOURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.

    Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide group is introduced by reacting the intermediate triazine compound with phenoxyacetic acid or its derivatives in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using analytical techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine ring and morpholine group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s phenoxyacetamide group distinguishes it from analogs like H10 (acrylamide-thiophene) and 7d (chalcone-trimethoxyphenyl). These groups impact solubility and target binding .

Morpholino Role: The 6-morpholino substituent is conserved across analogs, enhancing solubility and mimicking ATP-binding pocket interactions in kinases .

Electron-Donating Effects: The 4-dimethylamino group in the target compound contrasts with 4-chloro (2d) or 4-hydroxyethylamino (7d), altering electronic density and reactivity .

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-phenoxyacetamide is a complex organic compound with potential pharmacological applications. Its unique structural features suggest interactions with various biological targets. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Structural Overview

The compound's structure includes:

  • Triazine Core : Provides a framework for biological activity.
  • Morpholino Group : May enhance binding affinity to biological targets.
  • Dimethylamino Group : Potentially increases solubility and bioavailability.
  • Phenoxyacetamide Moiety : Implicated in various biological interactions.

The molecular formula is C15H20N6OC_{15}H_{20}N_6O, and its molecular weight is approximately 304.36 g/mol.

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound exhibit notable anticancer properties. For example, derivatives of triazine have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to the presence of the triazine core, which is known for its ability to interact with various enzymes involved in metabolic pathways. For instance, triazine derivatives have been documented as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer and other diseases .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of the triazine ring.
  • Introduction of the dimethylamino and morpholino groups.
  • Attachment of the phenoxyacetamide moiety through nucleophilic substitution reactions under controlled conditions.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes/Receptors : The triazine ring can engage in hydrogen bonding and electrostatic interactions with target sites.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter cellular signaling pathways associated with disease progression.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential activities:

CompoundBiological ActivityReference
4-(dimethylamino)-6-morpholino-1,3,5-triazineAnticancer
2-(1H-indol-3-yl)acetamideAntimicrobial
(S)-N-(2-Amino-4-fluorophenyl)HDAC inhibition

These comparisons highlight the potential for this compound to exhibit distinct biological activities due to its unique structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.